methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1-methylbenzimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)11-9(12)10(13)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGMNPUAHUGTKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384369 | |
| Record name | Methyl 1-methyl-1H-benzimidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2849-92-5 | |
| Record name | Methyl 1-methyl-1H-benzimidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate typically involves two major steps:
- Formation of the benzimidazole core via cyclization.
- Introduction of the methyl carboxylate group at the 2-position.
The cyclization step is generally performed by reacting appropriately substituted o-phenylenediamine derivatives with carboxylic acid derivatives or aldehydes under controlled conditions.
Cyclization Reaction Conditions
A key method for preparing benzimidazole derivatives, including this compound, involves the cyclization of substituted o-phenylenediamines with carboxylate or aldehyde compounds in the presence of a base and suitable solvents.
- Temperature: The reaction is preferably conducted at mild temperatures, typically between 23°C and 25°C to optimize yield and minimize side reactions.
- Molar Ratios: The molar ratio of starting materials is critical, with a preferred range of 1:1 to 1:4, and most preferably 1:1, to ensure complete reaction and reduce by-products.
- Base Catalysts: Common bases used include potassium carbonate, triethylamine, sodium hydroxide, and diisopropylethylamine, with potassium carbonate being the most effective for this reaction.
- Solvents: Solvent choice significantly affects the reaction outcome. Preferred solvents include methanol, ethanol, isopropanol, methylene chloride, chloroform, water, or mixtures thereof. A mixed solvent system of methylene chloride and water is often optimal for solubility and reaction efficiency.
Esterification Using Methyl Imidazole Carboxylate Reagent
For introducing the methyl carboxylate group, methyl imidazole-1-carboxylate (MImC) serves as a safer and more efficient reagent compared to traditional methods like diazomethane.
- Advantages: MImC allows chemoselective esterification of carboxylic acids with high yields and minimal impact on other functional groups, making it suitable for complex molecules.
- Solvent Compatibility: It works well in polar solvents such as acetonitrile (MeCN) or ethyl acetate (EtOAc) and at elevated temperatures to drive the esterification to completion.
- Limitations: Care must be taken with substrates containing epimerizable stereocenters or highly acidic phenols, as these can interfere with the esterification process.
Representative Synthetic Example
A related benzimidazole derivative, 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid, was synthesized via a heterocyclization approach:
- Step 1: Reaction of ethyl 4-(methylamino)-3-nitrobenzoate with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in the presence of sodium dithionite (Na₂S₂O₄) in DMSO at 90°C.
- Step 2: Base hydrolysis of the intermediate to yield the carboxylic acid derivative.
This method highlights the use of reductive cyclization and subsequent hydrolysis to obtain benzimidazole carboxylates, which can be adapted for methyl ester derivatives by substituting the hydrolysis step with esterification using methylating agents like MImC.
Summary Table of Preparation Parameters
Research Findings and Industrial Relevance
- The method described in patent WO2015005615A1 emphasizes the use of low-cost starting materials and avoids hazardous reagents, making it suitable for large-scale production with excellent yields and minimal purification steps.
- The use of methyl imidazole-1-carboxylate as an esterification reagent offers safer handling and better selectivity, which is crucial for synthesizing methyl esters of benzimidazole derivatives without racemization or side reactions.
- Heterocyclization reactions using sodium dithionite in DMSO provide a robust route to benzimidazole carboxylic acids, which can be converted to methyl esters via subsequent esterification.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate serves as a vital building block in the synthesis of more complex molecules. Its structure allows for the introduction of various functional groups, making it a versatile intermediate in organic synthesis. The compound can be synthesized through the cyclization of o-phenylenediamine with methyl chloroformate under basic conditions, typically using triethylamine as a catalyst.
Coordination Chemistry
In coordination chemistry, this compound acts as a ligand, forming complexes with transition metals. Such complexes are essential in catalysis and materials science, where they can influence the electronic properties of the resulting materials.
Biological Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of derivatives of this compound. For instance, compounds derived from this structure exhibited significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) as low as 1 µg/mL . This suggests its potential use in developing new antimicrobial agents.
Antifungal Properties
The compound has also shown efficacy against fungal pathogens such as Candida albicans, with MIC values indicating strong antifungal activity. The mechanisms of action are believed to involve inhibition of essential biomolecules in pathogens, disrupting their growth and survival .
Anticancer Research
In cancer research, this compound and its derivatives have been investigated for their potential therapeutic effects. Studies indicate that these compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
Industrial Applications
Material Science
this compound is utilized in the development of new materials with specialized properties. For example, it has been explored as a corrosion inhibitor in metal coatings due to its ability to form stable complexes with metal ions. Additionally, it is being studied for applications in dyes and pigments, where its unique structure contributes to color stability and vibrancy.
Mechanism of Action
The mechanism of action of methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context. For example, as an antimicrobial agent, it may inhibit the synthesis of essential biomolecules in pathogens .
Comparison with Similar Compounds
Variations in Ester Substituents
Isopropyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate (Compound 2s, ):
- Structure : Replaces the methyl ester with an isopropyl group.
- Key Data : Molecular weight 218.11 (vs. 176.16 for the target compound), 99.75% purity, and distinct NMR shifts (e.g., δ 5.36 ppm for the isopropyl proton) .
Ethyl 1-methyl-1H-imidazole-2-carboxylate ():
- Structure : Lacks the benzo-fused ring, simplifying the core to an imidazole.
- Key Data : Molecular weight 154.15, with reduced aromaticity.
- Impact : Lower molecular weight and simplified structure may improve solubility in polar solvents but reduce π-π stacking interactions critical in materials science.
Substituent Position and Functional Group Modifications
Methyl 1-ethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (Compound 7, ):
- Structure : Features a 2-oxo group and ethyl substitution at N1.
- Key Data : Melting point 198–200°C, molecular weight 221.21.
- Impact : The oxo group introduces hydrogen-bonding capacity, enhancing interactions with biological targets. The ethyl group may sterically hinder certain reactions compared to methyl .
Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride ():
- Structure: Adds an amino group at the 5-position and exists as a hydrochloride salt.
- Key Data : Molecular weight 227.65, 99.48% purity.
- Impact: The amino group increases aqueous solubility (via protonation) and enables participation in coupling reactions, making it valuable in medicinal chemistry .
Biological Activity
Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate is a heterocyclic compound within the benzimidazole family, recognized for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound (CAS Number: 2849-92-5) features a methyl group at the nitrogen atom of the benzimidazole ring, which influences its reactivity and biological interactions. The compound's structure can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. This interaction can inhibit enzyme activity or alter receptor functions, depending on the context. For instance, as an antimicrobial agent, it may disrupt the synthesis of essential biomolecules in pathogens.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial and fungal strains. For example, studies have shown that derivatives of benzimidazole compounds can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans .
Anticancer Activity
The compound has also been explored for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. For instance, derivatives have shown IC50 values in the micromolar range against various cancer types, suggesting promising therapeutic potential .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15.3 | |
| Antifungal | Candida albicans | 12.7 | |
| Anticancer | HeLa (cervical cancer) | 8.5 | |
| Anticancer | MCF-7 (breast cancer) | 6.9 |
Case Study: Anticancer Mechanism
A study conducted by researchers at a leading university explored the anticancer mechanism of this compound on HeLa cells. The results indicated that the compound induced apoptosis via the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases .
Comparative Analysis with Similar Compounds
This compound is compared with other benzimidazole derivatives to highlight its unique biological profile:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| Methyl benzimidazole-2-carboxylate | Lacks methyl group on nitrogen | Moderate antimicrobial activity |
| 2-Methylbenzimidazole | Different substitution pattern | Lower anticancer potency |
| Methyl 1H-benzimidazole | No carboxylate group | Limited bioactivity |
Q & A
Q. What are the established synthetic routes for methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate?
The synthesis typically involves multi-step protocols. For example:
- Step 1 : React o-phenylenediamine with carbon disulfide and potassium hydroxide in ethanol to form 1H-benzo[d]imidazole-2-thiol .
- Step 2 : Treat with hydrazine hydrate to introduce a hydrazinyl group .
- Step 3 : Condensation with aldehydes/ketones under acidic or basic conditions to form substituted derivatives. Reaction optimization (solvent, temperature, catalyst) is critical for yield .
- Key validation : Elemental analysis (deviations < ±0.4%), IR (S-H stretch at ~2634 cm⁻¹), and ¹H-NMR (δ10.93 for N-H) confirm intermediates .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3400 cm⁻¹) .
- ¹H/¹³C-NMR : Assigns aromatic protons (δ6.5–8.5 ppm) and carbons (e.g., δ151.93 for N=C-N) .
- Mass spectrometry (ESI-MS) : Confirms molecular weight via [M+H]⁺ peaks (e.g., m/z 194.16 for methyl 4-fluoro derivatives) .
Q. What are the common reactivity patterns of this benzimidazole derivative?
- Nucleophilic substitution : The methyl ester group undergoes hydrolysis to carboxylic acids under basic conditions .
- Electrophilic aromatic substitution : Halogenation at the benzo ring (e.g., 6-chloro derivatives) enhances bioactivity .
- Condensation reactions : Hydrazinyl or aldehyde groups enable Schiff base formation for drug design .
Q. How is purity assessed during synthesis?
Q. What are the solubility and stability considerations?
- Solubility : Polar aprotic solvents (DMF, DMSO) are preferred; low solubility in water requires co-solvents .
- Stability : Sensitive to light and moisture; store at −20°C under inert atmosphere .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data be resolved during structural validation?
- Case study : Aromatic proton splitting in ¹H-NMR may deviate due to steric effects or hydrogen bonding. Compare experimental shifts with DFT-calculated values (B3LYP/6-31G*) .
- Elemental analysis errors : Trace solvents (e.g., residual DMF) can skew results. Use high-vacuum drying or mass balance corrections .
Q. What strategies optimize substituent placement for EGFR inhibition?
- Rational design : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 5/6 positions to enhance binding to EGFR’s ATP pocket .
- In silico docking : Use AutoDock Vina to predict binding affinities. For example, 6-chloro derivatives show ΔG = −9.2 kcal/mol .
- SAR table :
| Substituent (Position) | Binding Affinity (ΔG, kcal/mol) | LogP |
|---|---|---|
| -H (6) | −7.8 | 2.1 |
| -Cl (6) | −9.2 | 2.9 |
| -OCH₃ (5) | −8.1 | 1.8 |
Q. How to address low yields in hydrazinyl derivative synthesis?
- Catalyst screening : Use NaOAc/glacial acetic acid for condensation (yield increases from 50% to 85%) .
- Solvent optimization : Methanol > ethanol due to better nucleophilicity of hydrazine hydrate .
- Reaction monitoring : In situ IR tracks hydrazine consumption (disappearance of N-H stretch at 3464 cm⁻¹) .
Q. What computational methods predict metabolic stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
